3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)propanamide
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Overview
Description
The compound “3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)propanamide” is a chemical substance with the CAS number 1171679-36-91. Its molecular formula is C21H25N5O31.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
I’m sorry, but I couldn’t retrieve the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t retrieve the physical and chemical properties of this compound.Scientific Research Applications
Transformations into Heterocyclic Compounds
Research has demonstrated the potential of compounds structurally related to the provided chemical name in the synthesis of novel heterocyclic frameworks. Such compounds have been utilized to create imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and diazaaceanthrylenes through transformations of related ring systems. These studies highlight the versatility of these compounds in generating new chemical entities that could have significant applications in medicinal chemistry and drug discovery (Kolar, Tiŝler, & Pizzioli, 1996).
Anticancer Activity
Another area of interest is the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activities. These derivatives have shown promising results in preclinical models, indicating the potential therapeutic applications of these compounds in cancer treatment. The exploration of these derivatives showcases the compound's role in developing new anticancer agents with improved efficacy and specificity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-Inflammatory and Analgesic Agents
Further research has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with structural similarities, showing significant anti-inflammatory and analgesic activities. These studies underscore the importance of such compounds in the design and development of new therapeutic agents aimed at treating inflammation and pain, presenting a potential impact on pharmaceutical sciences (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal and Antibacterial Potential
Moreover, compounds related to the given chemical structure have been synthesized and evaluated for their insecticidal and antibacterial potential. This research provides valuable insights into the development of new compounds that could serve as leads for the discovery of novel insecticides and antibiotics, addressing the ongoing challenge of pest control and bacterial infections (Deohate & Palaspagar, 2020).
Safety And Hazards
No specific safety and hazard information for this compound was found.
Future Directions
Unfortunately, I couldn’t find any information on the future directions of research or application for this compound.
properties
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-10-20(28)24-21(23-13)26-15(3)18(14(2)25-26)8-9-19(27)22-12-16-6-5-7-17(11-16)29-4/h5-7,10-11H,8-9,12H2,1-4H3,(H,22,27)(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDDEJJROCYFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(3-methoxybenzyl)propanamide |
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